molecular formula C14H18N2O3S2 B017568 N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine CAS No. 131918-97-3

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

Cat. No. B017568
M. Wt: 326.4 g/mol
InChI Key: BPWJNEDSCLPNGK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine is a compound related to the family of mercapturic acids, which are metabolites resulting from the conjugation of an electrophilic xenobiotic compound with glutathione, followed by enzymatic transformations. These metabolites play a crucial role in the detoxification and excretion of potentially harmful substances.

Synthesis Analysis

The synthesis of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine involves the reaction of an isothiocyanate with L-cysteine to form a thiocarbamoyl derivative, followed by acetylation. This process mirrors the biological synthesis of mercapturic acids, where the body conjugates xenobiotic compounds with cysteine components after glutathione conjugation and processing (Xu & Thornalley, 1999).

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine and related compounds has been characterized using various spectroscopic techniques. The crystal and molecular structure of similar N-acetylated cysteine derivatives reveal specific configurations and hydrogen bonding patterns that could influence their biological activity and solubility (Lee & Suh, 1980).

Scientific Research Applications

Antioxidant and Detoxification Agent

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine, commonly known as N-acetylcysteine (NAC), has been widely recognized for its role as an antioxidant and a detoxification agent. Studies have highlighted its ability to stimulate glutathione synthesis and act directly as a free radical scavenger. This property is crucial in treating conditions characterized by oxidative stress, such as HIV infection, cancer, and heart disease (Kelly, 1998).

Mucolytic Properties

NAC's mucolytic properties make it a popular choice in treating respiratory illnesses. Its effectiveness as a mucolytic agent is well-documented, providing relief in various respiratory conditions (Millea, 2009).

Role in Heavy Metal Stress Alleviation

Research indicates that NAC can alleviate heavy metal toxicity in plants. It does so by promoting the production of phenolic acids, which support the plant's antioxidant defense systems. This application is significant in agricultural and environmental science, particularly for plants exposed to heavy metals (Colak et al., 2019).

Potential in Treating Neurodegenerative Diseases

NAC has shown promise in therapies aimed at neurodegenerative diseases like Parkinson’s and Alzheimer’s disorders. Its antioxidant and anti-inflammatory activities make it a potential candidate for neuroprotective applications (Tardiolo et al., 2018).

Implications in Lifespan Extension

In the model organism C. elegans, dietary supplementation with NAC has been found to significantly increase resistance to environmental stressors and extend both mean and maximum lifespan. This suggests potential applications in aging and longevity research (Oh et al., 2015).

Use in Clinical Treatment of Endometriosis

NAC has been observed to exert a complex action on endometrial cells, suggesting its use in the clinical treatment of endometriosis. Its action involves gene regulation and protein activity, leading to decreased proliferation and a shift toward a less invasive phenotype (Pittaluga et al., 2010).

Safety And Hazards

The safety and hazards associated with N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine are not explicitly mentioned in the search results.


Future Directions

The future directions of research involving N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine are not explicitly mentioned in the search results. However, given its potential applications in scientific research1, it is likely that further studies will continue to explore its properties and uses.


properties

IUPAC Name

(2R)-2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWJNEDSCLPNGK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927391
Record name N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

CAS RN

131918-97-3
Record name Phenethyl isothiocyanate N-acetyl-L-cysteine conjugate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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